molecular formula C20H30N2O6S B5179193 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate

1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate

Cat. No. B5179193
M. Wt: 426.5 g/mol
InChI Key: GHMZLKXZECJHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate has a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to a reduction in anxiety and depression. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate in lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new drugs based on the compound's scaffold. Another area of interest is the investigation of the compound's potential therapeutic applications in other fields, such as oncology and immunology. Additionally, further research is needed to fully understand the compound's mechanism of action and the potential side effects of its use.
Conclusion:
In conclusion, 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a promising compound with potential therapeutic applications in various fields. Its high selectivity for the 5-HT1A receptor subtype makes it a valuable tool for researchers studying this receptor and its effects. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.

Synthesis Methods

The synthesis of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate involves the reaction of 4-methylphenylsulfonyl chloride with 1-(4-methylcyclohexyl)piperazine in the presence of a base, followed by the addition of oxalic acid. The resulting compound is a white crystalline powder with a melting point of 210-212°C.

Scientific Research Applications

1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated as a potential treatment for anxiety, depression, and schizophrenia. In pharmacology, it has been studied for its potential use as a drug delivery system. In medicinal chemistry, it has been explored for its potential as a scaffold for the development of new drugs.

properties

IUPAC Name

1-(4-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18;3-1(4)2(5)6/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMZLKXZECJHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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